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molecular formula C11H16BrNO B8296145 N-(3-bromopropyl)-3-methoxy-N-methylaniline

N-(3-bromopropyl)-3-methoxy-N-methylaniline

Cat. No. B8296145
M. Wt: 258.15 g/mol
InChI Key: QDJBSKTVDVDZHX-UHFFFAOYSA-N
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Patent
US09345781B2

Procedure details

Compound 15 (0.5 g, 1.94 mmol) was dissolved in anhydrous DMF (20 mL) and sodium azide (1.26 g, 19.43 mmol) was added, followed by stirring of the reaction mixture at 70° C. for 16 hours. The remaining procedure was followed as described for compound 16 to obtain compound 17. Yield: 0.340 g (80%). 1H NMR (500 MHz, CDCl3): δ 1.86 (tt, 2H, J=6.5, 13.5 Hz, Hc), 2.93 (s, 3H, NCH3, Ha), 3.36 (t, 2H, J=6.5 Hz, Hd), 3.40 (t, 2H, J=7.5 Hz, Hb), 3.79 (s, 3H, OMe), 6.20-6.25 (m, 1H, Hi), 6.26-6.30 (m, 1H, Hg), 6.33-6.38 (m, 1H, He), 7.10-7.18 (m, 1H, Hf); 13C NMR (125 MHz, CDCl3): δ 26.32 (Cc), 38.56 (Ca), 49.14 (Cd), 49.77 (Cb), 55.10 (OCH3), 98.90 (Ci), 101.16 (Ce), 105.39 (Cg), 129.91 (Cf), 150.47 (Cj), 160.81 (Ch). EI-MS: [M+H]+ C11H17N4O calcd 221.14, obsd 221.12.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][N:5]([CH3:14])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[CH:7]=1.[N-:15]=[N+:16]=[N-:17].[Na+]>CN(C=O)C>[N:15]([CH2:2][CH2:3][CH2:4][N:5]([CH3:14])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[CH:7]=1)=[N+:16]=[N-:17] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrCCCN(C1=CC(=CC=C1)OC)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
compound 16
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring of the reaction mixture at 70° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N(=[N+]=[N-])CCCN(C1=CC(=CC=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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